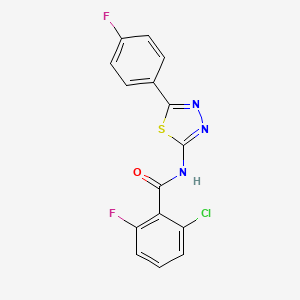![molecular formula C9H12N2O3S B2620072 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1239728-67-6](/img/structure/B2620072.png)
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid, also known as OTCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. OTCA is a thiazole derivative that has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has also been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the production of certain cytokines and chemokines that are involved in inflammation, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has also been shown to inhibit the growth and proliferation of certain cancer cells, such as breast cancer cells and lung cancer cells.
実験室実験の利点と制限
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use, such as its limited solubility in water and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for the study of 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as materials science and environmental science, and the exploration of its mechanism of action and potential targets for drug development. Additionally, the use of 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid in combination with other compounds, such as chemotherapy drugs, may enhance its anti-tumor effects and reduce the potential for drug resistance.
合成法
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been synthesized using various methods, including the reaction of 2-aminothiazole with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with oxirane. Another method involves the reaction of 2-aminothiazole with chloroacetic acid, followed by the reaction of the resulting intermediate with ethylene oxide. The reaction of 2-aminothiazole with 2-(bromomethyl)oxolane has also been used to synthesize 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid.
科学的研究の応用
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its anti-inflammatory and anti-tumor properties. In agriculture, 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its potential use as a herbicide. In materials science, 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its potential use as a building block for the synthesis of functional materials.
特性
IUPAC Name |
2-(oxolan-2-ylmethylamino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-8(13)7-5-15-9(11-7)10-4-6-2-1-3-14-6/h5-6H,1-4H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLFWBWIRRPFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2619991.png)
![4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2619994.png)

![Methyl 2-[1-(6-chloropyridine-3-carbonyl)piperidin-2-yl]acetate](/img/structure/B2619997.png)


![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2620000.png)
![1-(2-((3-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2620001.png)

![N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2620006.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2620007.png)

